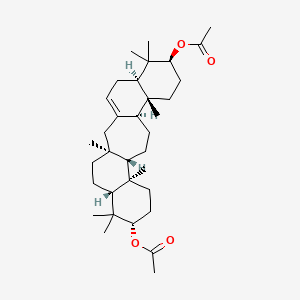

セラテネジオールジアセテート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

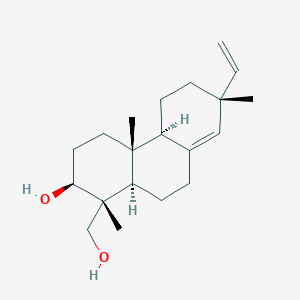

Serratenediol diacetate is a useful research compound. Its molecular formula is C34H54O4. The purity is usually 95%.

BenchChem offers high-quality Serratenediol diacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Serratenediol diacetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

漢方薬

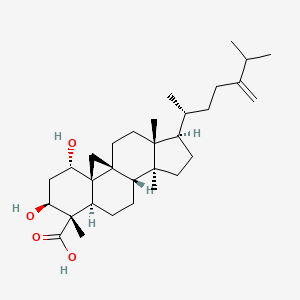

セラテネジオールジアセテートは、ヒカゲノカズラ科の植物であるPalhinhaea cernuaに含まれるセラタン型トリテルペノイドの一種です {svg_1}. この植物は、漢方薬(TCM)で、リウマチ、百日咳、打撲傷、やけど、肝炎、腎結石などのさまざまな症状の治療に使用されています {svg_2}.

アルツハイマー病治療

セラタン型トリテルペノイドは、セラテネジオールジアセテートを含む、コリンエステラーゼおよびβ-セクレターゼ1に対する阻害活性があることが示されています {svg_3}. これらの酵素は、アルツハイマー病(AD)治療の主要な標的であり、セラテネジオールジアセテートがAD治療に潜在的な用途を持っていることを示唆しています {svg_4}.

ヒカゲノカズラの一成分

セラテネジオールジアセテートは、ヒカゲノカズラに含まれる主要なトリテルペノイドの1つです {svg_5}. この植物は、その独特で生物学的に活性な代謝産物について研究されています {svg_6}.

シトカトウヒの樹皮の一成分

シトカトウヒ(Picea sitchensis)の樹皮には、セラテネジオールジアセテートが含まれています {svg_7}. これは、植物代謝産物とその生物活性に関する研究の潜在的な用途を示唆しています {svg_8}.

作用機序

Target of Action

Serratenediol diacetate is a triterpenoid compound . . Triterpenoids are a class of compounds known for their diverse range of biological activities, including anti-inflammatory, antiviral, and anticancer effects .

Mode of Action

Triterpenoids, in general, are known to interact with a variety of cellular targets, including enzymes, receptors, and signaling pathways, leading to changes in cellular function .

Biochemical Pathways

Triterpenoids are known to modulate various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis .

Pharmacokinetics

It is soluble in various organic solvents, which may influence its bioavailability .

Result of Action

Triterpenoids are known to exert a variety of biological effects, including anti-inflammatory, antiviral, and anticancer activities .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can influence the activity and stability of triterpenoids .

生化学分析

Biochemical Properties

Serratenediol diacetate plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including cholinesterases and β-secretase 1, which are key targets for the treatment of Alzheimer’s disease . The nature of these interactions involves the inhibition of these enzymes, thereby potentially reducing the progression of neurodegenerative diseases.

Cellular Effects

Serratenediol diacetate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of cholinesterases, leading to increased levels of acetylcholine in neuronal cells . This can enhance neurotransmission and improve cognitive functions. Additionally, Serratenediol diacetate impacts gene expression by modulating the transcription of genes involved in inflammatory responses and cell survival.

Molecular Mechanism

The molecular mechanism of action of Serratenediol diacetate involves its binding interactions with specific biomolecules. It binds to the active sites of cholinesterases, inhibiting their activity and preventing the breakdown of acetylcholine . This inhibition is achieved through the formation of a stable complex between Serratenediol diacetate and the enzyme, which blocks the enzyme’s catalytic function. Furthermore, Serratenediol diacetate can modulate gene expression by interacting with transcription factors and influencing their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Serratenediol diacetate have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to high temperatures or prolonged light exposure . Long-term studies have shown that Serratenediol diacetate can have sustained effects on cellular function, including prolonged inhibition of cholinesterase activity and modulation of gene expression.

Dosage Effects in Animal Models

The effects of Serratenediol diacetate vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive functions and reduce inflammation without significant adverse effects . At high doses, Serratenediol diacetate can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

Serratenediol diacetate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The metabolic pathways of Serratenediol diacetate also involve its conversion to various metabolites, which can have distinct biological activities. These pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

Within cells and tissues, Serratenediol diacetate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound can accumulate in specific tissues, such as the brain and liver, where it exerts its biological effects. The distribution of Serratenediol diacetate is influenced by factors such as its lipophilicity and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of Serratenediol diacetate plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria . This localization is mediated by specific targeting signals and post-translational modifications that direct Serratenediol diacetate to its sites of action. The subcellular distribution of the compound can influence its interactions with enzymes and other biomolecules, thereby modulating its biological effects.

特性

IUPAC Name |

[(3S,6R,8S,11R,12S,15S,16R,19S,21R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O4/c1-21(35)37-28-15-18-33(8)24-11-13-27-32(7,20-23(24)10-12-25(33)30(28,3)4)17-14-26-31(5,6)29(38-22(2)36)16-19-34(26,27)9/h10,24-29H,11-20H2,1-9H3/t24-,25-,26-,27-,28-,29-,32-,33+,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPGAEAWTQOUIO-CXEBUEIGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4C(=CCC5C4(CCC(C5(C)C)OC(=O)C)C)CC3(CCC2C1(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C[C@@]3(CC[C@H]2C1(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of using Eu(DPM)3 in studying serratenediol diacetate through NMR?

A1: Eu(DPM)3, or tris(dipivaloylmethanato)europium(III), serves as a shift reagent in NMR spectroscopy []. When added to a sample of serratenediol diacetate, it interacts with the molecule, causing shifts in the resonance frequencies of specific protons, particularly those near the coordinating sites. This interaction allows researchers to differentiate between methyl groups that would otherwise appear very close together in a standard NMR spectrum.

Q2: How does the use of Eu(DPM)3 contribute to the assignment of methyl resonances in serratenediol diacetate?

A2: The varying degrees of interaction between Eu(DPM)3 and different coordinating sites on serratenediol diacetate provide valuable information for assigning methyl resonances. By analyzing the magnitude and direction of these shifts, researchers could deduce the relative proximity of each methyl group to the coordinating oxygen atoms. This method allowed for the successful assignment of all methyl resonances in serratenediol diacetate [C(14a)-homo-27-norgammacer-14-ene-3β,21α-diyl diacetate] []. This approach proved crucial in unraveling the complex structure of serratenediol diacetate and similar triterpenes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethylenediamine N-[(Cyanine 3) Monofunctional Hexanoic Acid]-N'-[3-difluoromethyl-4-phosphoanilinami](/img/no-structure.png)